molecular formula C17H19N5O B2749712 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine CAS No. 2415491-33-5

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine

Cat. No.: B2749712
CAS No.: 2415491-33-5
M. Wt: 309.373
InChI Key: DISDSRMNEZMXMZ-UHFFFAOYSA-N
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Description

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine is a complex heterocyclic compound that features a unique combination of pyrrolidine, pyridine, and imidazo[4,5-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine typically involves multi-step reactions starting from commercially available precursors. One common approach involves the nucleophilic substitution of halogenated pyridine derivatives followed by cyclization reactions to form the imidazo[4,5-b]pyridine core . The reaction conditions often include the use of palladium on carbon or Raney nickel as reducing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine is unique due to its combination of three different heterocyclic moieties, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-methyl-2-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-21-16-14(5-4-9-19-16)20-17(21)22-10-7-13(11-22)12-23-15-6-2-3-8-18-15/h2-6,8-9,13H,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISDSRMNEZMXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(C3)COC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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